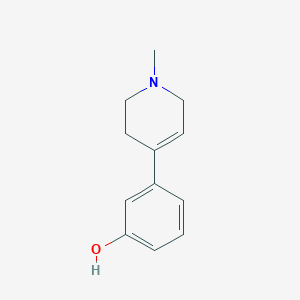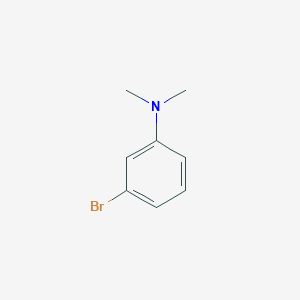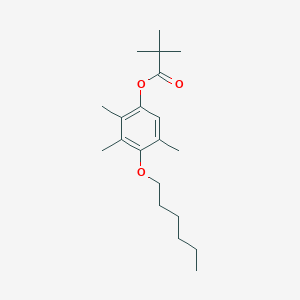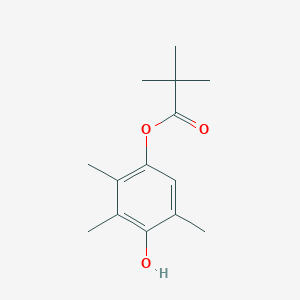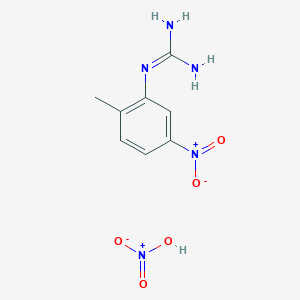
Nitrate de 1-(2-méthyl-5-nitrophényl)guanidine
Vue d'ensemble
Description
(2-Methyl-5-nitrophenyl)guanidine nitrate (MNP) is an organic compound that has been widely studied for its potential applications in the field of science and technology. It is a white, crystalline solid with a molecular weight of 171.13 g/mol and a melting point of 136-138°C. MNP is a highly reactive compound that can be used in the synthesis of pharmaceuticals, polymers, and other materials. It has also been studied for its potential use in the field of biochemistry and physiology, as well as its potential applications in the laboratory.
Applications De Recherche Scientifique
Synthèse organique
Ce composé sert d’intermédiaire polyvalent en synthèse organique. Il est particulièrement utile dans la synthèse en un seul pot de diverses N,N′-disubstituées guanidines, qui sont des échafaudages précieux en organocatalyse et des précurseurs de la synthèse d’hétérocycles . La fonctionnalité guanidine est une structure privilégiée dans de nombreux produits naturels et pharmaceutiques, jouant un rôle clé dans diverses fonctions biologiques.
Développement pharmaceutique
Nitrate de 1-(2-méthyl-5-nitrophényl)guanidine: est utilisé dans le développement d’agents thérapeutiques. Par exemple, il peut être utilisé pour la préparation de N-(pyridylpyrimidinylaminophényl) amides, qui agissent comme des inhibiteurs de la protéine kinase . Ces inhibiteurs sont essentiels dans le traitement de maladies comme le cancer, car ils peuvent réguler la croissance et la survie cellulaires.
Recherche biochimique
En recherche biochimique, ce composé est utilisé dans l’étude des voies et des processus biochimiques. Il est utilisé pour la préparation d’amides spécifiques qui sont importants pour comprendre la fonction de diverses protéines et enzymes au sein des systèmes biologiques .
Chimie analytique
En chimie analytique, Nitrate de (2-méthyl-5-nitrophényl)guanidine est utilisé comme réactif dans la détermination d’autres composés chimiques. Ses propriétés permettent une analyse sélective et rapide des substances, ce qui est essentiel pour le contrôle qualité et la recherche .
Chimie agricole
Il trouve également une application en chimie agricole comme intermédiaire dans la synthèse de produits agrochimiques. Ces produits agrochimiques peuvent inclure des pesticides ou des engrais qui aident à augmenter le rendement des cultures et à protéger les plantes contre les ravageurs .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used in the preparation of n-(pyridylpyrimidinylaminophenyl) amides , which are protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, signal transduction, and cell differentiation.
Analyse Biochimique
Biochemical Properties
1-(2-Methyl-5-nitrophenyl)guanidine nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of N-(pyridylpyrimidinylaminophenyl) amides, which are known to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This interaction is crucial for regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Cellular Effects
1-(2-Methyl-5-nitrophenyl)guanidine nitrate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting protein kinases, 1-(2-Methyl-5-nitrophenyl)guanidine nitrate can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways that control cell proliferation and survival . This can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinases, inhibiting their activity . This inhibition prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate can change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained inhibition of protein kinase activity and subsequent cellular changes.
Dosage Effects in Animal Models
The effects of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(2-Methyl-5-nitrophenyl)guanidine nitrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
The subcellular localization of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(2-methyl-5-nitrophenyl)guanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMQQJNRFDBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468100 | |
| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152460-08-7 | |
| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






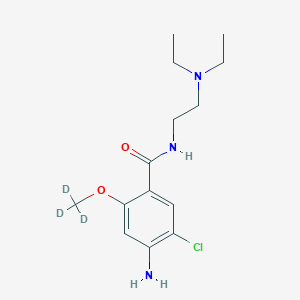
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
